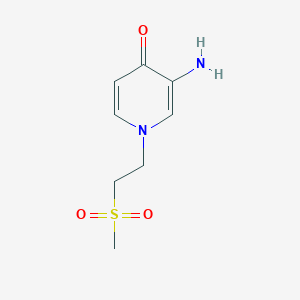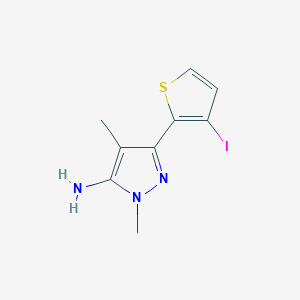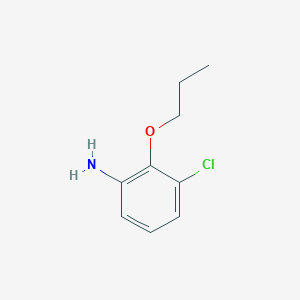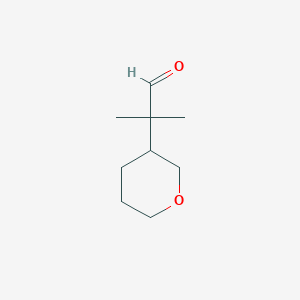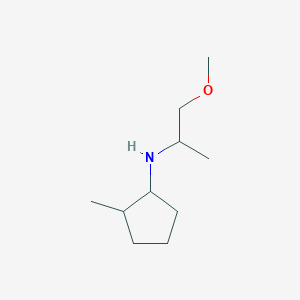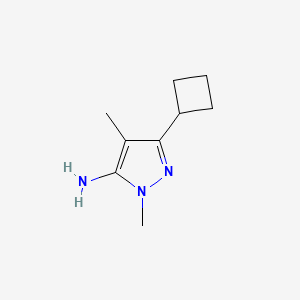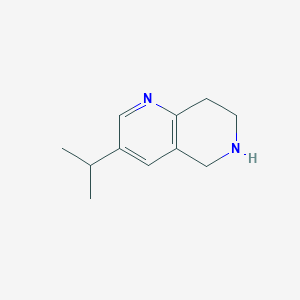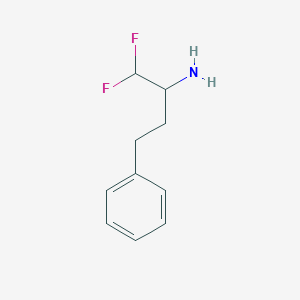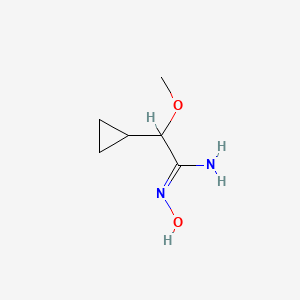
2-Cyclopropyl-N'-hydroxy-2-methoxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride, followed by the addition of hydroxylamine . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-2-methoxyethanimidamide: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and selectivity.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups, leading to variations in their chemical and biological properties.
Uniqueness
2-Cyclopropyl-N’-hydroxy-2-methoxyethanimidamide is unique due to its combination of the cyclopropyl, methoxy, and hydroxyl groups, which confer distinct reactivity and selectivity. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-cyclopropyl-N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-5(4-2-3-4)6(7)8-9/h4-5,9H,2-3H2,1H3,(H2,7,8) |
Clave InChI |
LAYNCLBAYGKBOF-UHFFFAOYSA-N |
SMILES isomérico |
COC(C1CC1)/C(=N/O)/N |
SMILES canónico |
COC(C1CC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


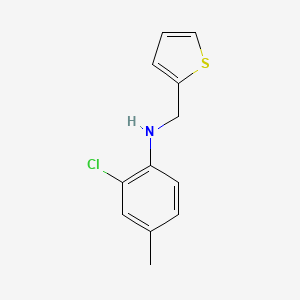
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)

